1H-pyrrolo[2,3-d]pyrimidin-2(7h)-one
描述
Significance of the Pyrrolo[2,3-d]pyrimidine Heterocycle in Drug Discovery
The pyrrolo[2,3-d]pyrimidine nucleus, often referred to as 7-deazapurine, is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases. nih.gov The strategic replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom not only alters the electronic properties of the molecule but also provides a vector for structural diversification, enabling the fine-tuning of potency and selectivity. nih.gov
The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, a testament to its ability to bind to multiple, distinct biological targets. mdpi.com This versatility has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com The unique structural characteristics of these compounds contribute to their binding affinity and selectivity for specific biological targets. nih.gov
Historical Perspective on the Academic Investigation of Pyrrolo[2,3-d]pyrimidine Derivatives
The exploration of pyrrolo[2,3-d]pyrimidine derivatives has a rich history, with academic and industrial researchers continuously investigating the therapeutic potential of this scaffold. Early synthetic efforts laid the groundwork for the development of a diverse range of analogs. A significant milestone in the clinical translation of this research is the development of kinase inhibitors, which has validated the pyrrolo[2,3-d]pyrimidine core as a viable pharmacophore for targeted therapies. nih.gov
Over the years, numerous synthetic methodologies have been developed to access this heterocyclic system, ranging from classical condensation reactions to more sophisticated multi-component and cascade reactions. scielo.org.mxnih.gov These synthetic advancements have facilitated the systematic exploration of the structure-activity relationships (SAR) of various derivatives, leading to the identification of compounds with optimized pharmacological profiles. The continuous and extensive investigation of this scaffold is evidenced by the ever-increasing number of publications and patents centered on novel pyrrolo[2,3-d]pyrimidine analogs. nih.gov
Classification and Structural Diversification of 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one Analogs
The this compound scaffold offers multiple sites for structural modification, allowing for a high degree of diversification to modulate biological activity and physicochemical properties. Analogs can be broadly classified based on the substitution patterns at various positions of the heterocyclic core. Key points of diversification include the pyrrole (B145914) nitrogen (N7), and the C5 and C6 positions of the pyrrole ring.
One prominent strategy for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines involves a one-pot, three-component reaction. For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives can yield highly substituted 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione structures. scielo.org.mx This approach allows for the introduction of diverse aryl groups at the C6 position and various substituted pyrimidine-dione or -trione moieties at the C5 position.
The structural diversity of these analogs can be systematically organized based on the nature of the substituents introduced at these key positions. The following interactive table provides a summary of representative this compound analogs, highlighting the varied substitution patterns that have been explored in medicinal chemistry research.
| Compound Name | R1 (at C5) | R2 (at C6) | Reference |
|---|---|---|---|
| 6-(Phenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 4,6-dioxo-2-thioxohexahydropyrimidin-5-yl | Phenyl | scielo.org.mx |
| 6-(4-Chlorophenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 4,6-dioxo-2-thioxohexahydropyrimidin-5-yl | 4-Chlorophenyl | scielo.org.mx |
| 5-(6-(4-Nitrophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | pyrimidine-2,4,6(1H,3H,5H)-trione | 4-Nitrophenyl | scielo.org.mx |
| 5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Phenyl | scielo.org.mx |
| 5-(6-(4-Methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 4-Methylphenyl | scielo.org.mx |
| 5-(3-chlorophenyl)-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 3-chlorophenyl | 2-hydroxybenzoyl | nih.gov |
| 5-(3-bromophenyl)-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 3-bromophenyl | 2-hydroxybenzoyl | nih.gov |
| 5-(4-(tert-butyl)phenyl)-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 4-(tert-butyl)phenyl | 2-hydroxybenzoyl | nih.gov |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
pyrrolo[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUGYKMBLUTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)N=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 2,3 D Pyrimidin 2 7h One Derivatives
Established Synthetic Pathways to the Pyrrolo[2,3-d]pyrimidin-2(7H)-one Core
The construction of the fundamental pyrrolo[2,3-d]pyrimidine scaffold is a critical first step in the synthesis of more complex derivatives. Classical and modern synthetic approaches have been developed to efficiently build this core structure.
Cyclocondensation Reactions for Bicyclic Scaffold Formation
Cyclocondensation reactions represent a foundational strategy for assembling the pyrrolo[2,3-d]pyrimidine ring system. These methods typically involve the intramolecular or intermolecular condensation of a pyrimidine (B1678525) precursor bearing appropriate functional groups to form the fused pyrrole (B145914) ring.
A common approach involves starting with a substituted 6-aminopyrimidine. For instance, the cyclocondensation of 4-amino-5-cyanomethyl-2-(methylthio)pyrimidine with formic acid under reflux conditions yields the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-amine. Another documented method is the cyclocondensation reaction of specific aminopyrimidine derivatives with oxalyl chloride in a mixture of acetone (B3395972) and dimethylformamide to afford the bicyclic pyrrolo[2,3-d]pyrimidine derivative. researchgate.net Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved via the cyclocondensation of β-alkoxy- and β-amino-α-bromoaldehydes with aminopyrimidines. researchgate.net These reactions are fundamental in creating the core structure, which can then be further modified.
Multi-Component Reaction Approaches for Polyfunctionalized Derivatives
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures in a single step, adhering to the principles of green chemistry. Several MCRs have been developed for the direct synthesis of highly functionalized pyrrolo[2,3-d]pyrimidine derivatives.
A notable example is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives. scielo.org.mxresearchgate.net This reaction, often catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, provides polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields (73-95%). scielo.org.mxresearchgate.net The process is valued for its operational simplicity, short reaction times, and mild conditions. scielo.org.mxresearchgate.net Another approach utilizes a three-component domino reaction of 2,6-diaminopyrimidin-4(3H)-one, arylglyoxal, and aniline (B41778) in the presence of a catalytic amount of acetic acid to produce pyrrolo[2,3-d]pyrimidin-4-one derivatives. nih.gov Microwave-assisted MCRs have also been successfully employed, for example, in the reaction between N,N-dimethyl 5-aminouracil, a 1,3-diketone, and a phenylglyoxal (B86788) monohydrate derivative in acetic acid, leading to excellent yields in significantly reduced time.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB (5 mol%), Ethanol, 50°C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mxresearchgate.net |
| 2,6-Diaminopyrimidin-4(3H)-one | Arylglyoxal | Aniline | Acetic acid (catalytic) | Pyrrolo[2,3-d]pyrimidin-4-ones | nih.gov |
| 6-Amino-1,3-dimethyluracil | Aurones | N/A | I2/DMSO, 100°C | 5-Aryl-6-aroyl-pyrrolo[2,3-d]pyrimidine-2,4-diones | nih.gov |
| N,N-Dimethyl 5-aminouracil | 1,3-Diketone | Phenylglyoxal monohydrate | Microwave, Acetic acid | Pyrrolo[2,3-d]pyrimidinone derivatives |
Advanced Catalytic Strategies for Pyrrolo[2,3-d]pyrimidine Functionalization
Once the core is synthesized, its functionalization is key to creating diverse analogs for biological screening. Advanced catalytic methods, particularly those employing transition metals, offer precise and efficient ways to introduce a variety of substituents onto the pyrrolo[2,3-d]pyrimidine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netosi.lv These reactions are widely used to modify halogenated pyrrolo[2,3-d]pyrimidine precursors.
The Suzuki-Miyaura cross-coupling reaction is frequently used to introduce aryl or heteroaryl groups at various positions of the scaffold, typically at C4, C5, or C6. researchgate.net For example, 4-chloro-pyrrolo[2,3-d]pyrimidines can be coupled with various boronic acids to create C-C bonds. nih.gov This reaction has been instrumental in the synthesis of kinase inhibitors, where specific aryl substituents are crucial for activity. nih.govnih.gov The choice of catalyst, such as Pd(dppf)2Cl2, can lead to very rapid and efficient conversions. nih.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling aryl halides with a wide range of amines. wikipedia.org This reaction is particularly valuable for installing diverse amine side chains onto the pyrrolo[2,3-d]pyrimidine nucleus, a common feature in many biologically active molecules. nih.govmdpi.com The synthesis of potent CSF1R inhibitors has been achieved by reacting a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with various amines, followed by a Suzuki coupling, or by performing the sequence in reverse. nih.govntnu.nomdpi.com The reaction typically employs a palladium catalyst like Pd(OAc)2 with a phosphine (B1218219) ligand such as BINAP. nih.govmdpi.com
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst/Ligand | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated pyrrolo[2,3-d]pyrimidine | Aryl/heteroaryl boronic acid | Pd(dppf)2Cl2 | C-C (Aryl) | nih.govnih.gov |
| Buchwald-Hartwig | Halogenated pyrrolo[2,3-d]pyrimidine | Primary/secondary amine | Pd(OAc)2 / BINAP | C-N (Amine) | nih.govmdpi.com |
| Heck | Halogenated pyrrolo[2,3-d]pyrimidine | Alkene | Pd(OAc)2 | C-C (Vinyl) | researchgate.netosi.lv |
| Sonogashira | Halogenated pyrrolo[2,3-d]pyrimidine | Terminal alkyne | PdCl2(PPh3)2 / CuI | C-C (Alkynyl) | researchgate.netosi.lv |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Hybrid System Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for creating 1,4-disubstituted 1,2,3-triazole rings. nih.govwikipedia.org This reaction is ideal for linking the pyrrolo[2,3-d]pyrimidine scaffold to other molecular fragments to create hybrid molecules.
To utilize this reaction, a pyrrolo[2,3-d]pyrimidine derivative must first be functionalized with either an azide (B81097) or a terminal alkyne group. For example, 2,4-dichloropyrrolo[2,3-d]pyrimidines can be converted into 2,4-diazidopyrrolo[2,3-d]pyrimidines by reacting them with sodium azide. researchgate.net These diazido derivatives can then undergo a CuAAC reaction with various terminal alkynes to afford 2,4-bis(1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines. researchgate.net This strategy allows for the modular synthesis of complex structures, where the triazole ring acts as a stable and robust linker. nih.gov
Regioselective C-H Functionalization (e.g., Direct C-H Arylation, C-H Acetoxylation)
Direct C-H functionalization has emerged as a highly atom-economical and step-efficient strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate. researchgate.net Research has demonstrated the feasibility of regioselective C-H functionalization on the pyrrolo[2,3-d]pyrimidine core.
Direct C-H Arylation enables the formation of C-C bonds by directly coupling a C-H bond with an arylating agent. Palladium-catalyzed methods have been developed for the highly selective ortho C-H arylation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgrsc.org These reactions can tolerate a wide range of functional groups and provide biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields. rsc.orgrsc.orgresearchgate.net Another strategy achieves C6-selective arylation using aryl iodides, enabled by specific bidentate pyridine-pyridine ligands under mild conditions. bohrium.comacs.org
C-H Acetoxylation introduces an acetoxy group directly onto the scaffold. A palladium-catalyzed direct C-H diacetoxylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported, with the regioselectivity being critically controlled by the amount of sodium iodide used as an additive. researchgate.net Furthermore, a transition-metal-free approach for direct C(sp2)–H acetoxylation has also been developed, offering a greener alternative. dntb.gov.ua These methods provide straightforward access to oxygenated derivatives, which can serve as versatile intermediates for further modifications. researchgate.netresearchgate.net
Strategic Chemical Modifications for Lead Optimization and Analogue Generation
The development of potent and selective drug candidates from a lead compound necessitates a systematic exploration of its structure-activity relationships (SAR). This is achieved through strategic chemical modifications that fine-tune the molecule's properties. For derivatives of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, several key strategies are employed to generate diverse analogues for biological screening.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental tool for introducing a wide array of functional groups onto the pyrrolo[2,3-d]pyrimidine core. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at positions that are activated by leaving groups such as halogens. For instance, the 4-chloro derivative of the pyrrolo[2,3-d]pyrimidine skeleton is a common intermediate for such transformations.
In one synthetic approach, nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 2-(4-aminophenyl)acetate (B8474992) is conducted to yield an intermediate that can be further elaborated. nih.gov This reaction typically proceeds in high yield and serves as a crucial step in building more complex molecules. nih.gov The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which provides a handle for further modifications, such as amide bond formation. nih.gov
Another example involves the amination of a SEM-protected pyrrolopyrimidine with 1-(6-chloropyridin-3-yl)-N-methylmethanamine in the presence of a base like diisopropylethylamine (DIPEA) under thermal conditions. nih.gov This highlights the utility of nucleophilic substitution in introducing complex amine functionalities at the C4 position. The choice of nucleophile and reaction conditions can be tailored to introduce a diverse range of substituents, thereby enabling extensive SAR studies.
| Starting Material | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | ethyl 2-(4-aminophenyl)acetate | Base hydrolysis | Intermediate for further coupling | High |
| SEM-protected 4-chloro-pyrrolo[2,3-d]pyrimidine | 1-(6-chloropyridin-3-yl)-N-methylmethanamine | DIPEA, n-BuOH, heat | C4-aminated product | 64% |
Protecting Group Chemistry for Selective Functionalization (e.g., N7 Protection)
The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple reactive sites, including the nitrogen atoms of both the pyrrole (N7) and pyrimidine rings. To achieve regioselective functionalization, the use of protecting groups is often indispensable. The N7 position of the pyrrole ring is a common site for protection to prevent unwanted side reactions during modifications at other positions of the molecule.
A frequently employed protecting group for the N7 position is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govnih.gov The SEM group is introduced to shield the N7-H, allowing for selective reactions, such as nucleophilic substitution or cross-coupling reactions, on the pyrimidine or pyrrole rings. nih.govnih.gov For example, the synthesis of C-4 substituted pyrrolo[2,3-d]pyrimidines has been achieved using a SEM-protected intermediate. nih.gov
The stability of the SEM group under various reaction conditions, coupled with its reliable deprotection, makes it a valuable tool in multi-step syntheses. Deprotection of the SEM group is typically achieved under acidic conditions, regenerating the N7-H of the pyrrole ring. nih.gov However, challenges in SEM-deprotection have been noted, as the release of formaldehyde (B43269) can lead to side products. nih.gov
Cyclization and Ring Formation Reactions in Complex Derivative Synthesis
To explore more diverse chemical space and generate analogues with rigidified conformations, cyclization and ring formation reactions are employed to construct fused polycyclic systems based on the this compound core. These reactions can lead to the formation of novel tricyclic and tetracyclic derivatives with unique pharmacological profiles.
One approach involves the cyclocondensation reaction of a suitably functionalized pyrrolo[2,3-d]pyrimidine derivative. For instance, a derivative can be reacted with oxalyl chloride to afford a product that can undergo further reactions to form fused ring systems. researchgate.net Another strategy is the use of cascade annulation reactions. An attractive method for the preparation of pyrrolo[2,3-d]pyrimidines involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This one-step process involves a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening, affording functionalized pyrrolo[2,3-d]pyrimidines in good yields. nih.gov
Furthermore, multicomponent reactions offer an efficient pathway to construct complex pyrrolo[2,3-d]pyrimidine derivatives. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst can lead to the formation of polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx These cyclization strategies are instrumental in the synthesis of complex, biologically active molecules.
| Reaction Type | Key Reagents | Description | Product Type |
|---|---|---|---|
| Cyclocondensation | Oxalyl chloride | Formation of a fused ring system. researchgate.net | Fused pyrrolo[2,3-d]pyrimidine derivatives |
| Cascade Annulation | 6-amino-1,3-dimethyluracil, aurones, I2/DMSO | One-pot reaction involving multiple steps to form the pyrrolo[2,3-d]pyrimidine core. nih.gov | Functionalized pyrrolo[2,3-d]pyrimidines |
| Three-Component Reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | One-pot synthesis of polyfunctionalized derivatives. scielo.org.mx | Polyfunctionalized pyrrolo[2,3-d]pyrimidines |
Structure Activity Relationship Sar Investigations of 1h Pyrrolo 2,3 D Pyrimidin 2 7h One Analogs
Elucidation of Positional Substitution Effects on Biological Efficacy
The biological activity of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one analogs is profoundly influenced by the nature and position of various substituents on the core heterocyclic system. Researchers have systematically introduced a wide array of chemical moieties at the C-4, C-5, C-6, and C-7 positions, leading to significant variations in potency and selectivity against different biological targets.
Impact of Substituents at the Pyrrolo[2,3-d]pyrimidine Core (e.g., C-4, C-5, C-6, C-7 Positions)
Substitutions around the pyrrolo[2,3-d]pyrimidine nucleus are crucial for modulating the biological activity of these compounds. The electronic and steric properties of these substituents can dictate the binding affinity and selectivity towards target proteins.
The C-4 position has been a primary site for modification to enhance biological activity. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, amination of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a key step. mdpi.com SAR studies have revealed that while the CSF1R activity is tolerant to small variations at this position, bulky substituents can be detrimental. For example, replacing a methyl group with an isopropyl or a t-butyl group on the C-4 amine, or introducing an amide, can abolish most of the inhibitory activity. researchgate.net In another study, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized, where the C-4 amino linkage was pivotal for their cytotoxic effects against various cancer cell lines. nih.gov
The C-5 position of the pyrrole (B145914) ring has also been a target for substitution to improve potency and selectivity. In the context of CSF1R inhibitors, the introduction of a 5-iodo group serves as a handle for further modification via Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties. mdpi.com However, in some series of compounds, 5-arylated pyrrolopyrimidines have demonstrated low activity. researchgate.net This highlights the context-dependent nature of SAR at this position.
Modifications at the C-6 position have been shown to be critical for achieving potent inhibition of certain kinases. For CSF1R inhibitors, the introduction of a dipyridine moiety from the known drug Pexidartinib at this position, through a molecular hybridization approach, resulted in a potent inhibitor. mdpi.comresearchgate.net Specifically, an N-methyl-N-(3-methylbenzyl) group at C-4 combined with a 6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl) substituent at C-6 yielded a compound with low-nanomolar enzymatic activity and favorable pharmacokinetic properties. researchgate.net
| Position | Substituent Type | Effect on Biological Activity | Target | Reference |
|---|---|---|---|---|
| C-4 | Small alkyl amines | Tolerated, maintains activity | CSF1R | researchgate.net |
| C-4 | Bulky alkyl amines (isopropyl, t-butyl), amides | Abolishes most activity | CSF1R | researchgate.net |
| C-4 | (Arylamino)benzylidenebenzohydrazides | Potent cytotoxicity | Cancer cell lines | nih.gov |
| C-5 | Aryl groups | Generally low activity | CSF1R | researchgate.net |
| C-6 | Dipyridine moiety | Potent inhibition | CSF1R | mdpi.comresearchgate.net |
| N-7 | 3,5-Difluorobenzyl | Potent inhibition | STAT6 | documentsdelivered.com |
| N-7 | Electron-withdrawing groups | Excellent cytotoxicity | Cancer cell lines | japsonline.com |
Role of Peripheral Ring Modifications on Activity Modulation
Beyond direct substitution on the core, modifications to peripheral rings attached to the pyrrolo[2,3-d]pyrimidine scaffold play a significant role in fine-tuning biological activity. These modifications can influence binding interactions, solubility, and metabolic stability.
In a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a phenyl group at the 2-position of the pyrrole core, along with halogen substituents on this phenyl ring, enhanced antitumor activity. mdpi.com Specifically, a bromine substituent at the C-4 position of the 2-phenyl ring, combined with an azepine side-ring, resulted in superior antitumor activity against the HT-29 colon cancer cell line. mdpi.com
For multi-targeted kinase inhibitors, halogen substitutions on a peripheral benzylidene ring were explored. nih.gov The presence of substituents like 2-bromo, 2-chloro, and 2-fluoro resulted in a downfield shift in NMR spectra and were associated with promising cytotoxic effects. nih.gov
The nature of aryl groups in various positions can also dictate selectivity. For instance, in a series of CSF1R inhibitors, exchanging carbo-aromatic rings with heteroaromatic rings like pyridyl was found to be generally beneficial for ADME (absorption, distribution, metabolism, and excretion) properties and maintained good activity. researchgate.net
| Core Position of Attachment | Peripheral Ring Modification | Effect on Biological Activity | Target | Reference |
|---|---|---|---|---|
| C-2 | Phenyl group with halogen substituents | Enhanced antitumor activity | Cancer cell lines | mdpi.com |
| C-2 | 4-Bromophenyl group on a tricyclic system with an azepine ring | Superior antitumor activity | HT-29 colon cancer cell line | mdpi.com |
| C-4 Linkage | Halogenated benzylidene ring | Promising cytotoxic effects | Cancer cell lines | nih.gov |
| C-6 | Pyridyl fragment | Beneficial for ADME properties, maintained good activity | CSF1R | researchgate.net |
Bioisosteric Replacements and Scaffold-Hopping Strategies
To explore novel chemical space and improve drug-like properties, medicinal chemists often employ bioisosteric replacements and scaffold-hopping strategies. These approaches involve replacing a part of the molecule or the entire core scaffold with another group that retains similar biological activity.
Design and Evaluation of Purine (B94841) Bioisosteres (e.g., 9H-Purine, 1H-Pyrazolo[3,4-d]pyrimidine, Thieno[2,3-d]pyrimidine)
The 1H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, lacking the nitrogen atom at the 7-position. nih.gov This has prompted investigations into other purine isosteres as potential replacements.
In the search for antiviral agents against the Zika virus, it was demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core could be successfully replaced by 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine . nih.gov These analogs were generally less toxic and possessed similar anti-ZIKV activity, with some exhibiting excellent titer-reducing capacity. nih.gov This suggests that these alternative scaffolds can effectively mimic the parent structure in binding to the biological target. The pyrazolo[3,4-d]pyrimidine core, being isomeric to the purine system, has been explored for various biological activities, including anticancer effects. researchgate.netnih.gov
Thieno[2,3-d]pyrimidine (B153573) is another bioisostere that has been investigated. In the development of phosphodiesterase 4B (PDE4B) inhibitors, replacing the pyrrolo[2,3-b]pyrazine core with a thieno[2,3-b]pyrazine (B153567) led to an inactive compound, highlighting that not all bioisosteric replacements are successful and are highly dependent on the specific target and binding mode. nih.gov However, thieno[2,3-d]pyrimidine derivatives have shown promise as topoisomerase II inhibitors with significant cytotoxic activity. nih.gov
Molecular Hybridization Approaches in Pyrrolo[2,3-d]pyrimidin-2(7H)-one Drug Design
Molecular hybridization involves combining structural fragments from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties.
A notable example of this approach is the design of CSF1R inhibitors by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This strategy was supported by initial molecular docking studies and led to the synthesis of new compounds with Pexidartinib fragments at the C-4, C-5, and C-6 positions of the pyrrolopyrimidine scaffold. researchgate.net The resulting hybrids, particularly with substitutions at C-6, demonstrated potent low-nanomolar enzymatic activity and favorable ADME properties. mdpi.comresearchgate.net
Another example is the design of dual degraders of cyclin D1/3 and CDK4/6 by creating hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxide compounds. researchgate.net This approach aimed to combine the kinase inhibitory properties of the pyrrolo[2,3-d]pyrimidine scaffold with the antitumor activity of endoperoxides. researchgate.net
Ligand Efficiency and Pharmacophore Feature Analysis in SAR Context
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, normalized for its size. It is a useful tool for prioritizing compounds during lead optimization. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.
In the development of fibroblast growth factor receptor (FGFR) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold (a close analog), structure-based design led to a significant improvement in ligand efficiency from 0.13 to 0.44. mdpi.com This was achieved by optimizing interactions with the hydrophobic pocket and forming key hydrogen bonds. mdpi.com
Pharmacophore models for kinase inhibitors typically include features such as hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings. ijrpr.com For pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the core itself often provides key hydrogen bonding interactions with the hinge region of the kinase domain. The various substituents at positions C-4, C-5, C-6, and N-7 then contribute to occupying hydrophobic pockets and forming additional interactions, which can be rationalized through pharmacophore modeling. For instance, in the design of CDK1 inhibitors, pharmacophore models were generated that included hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features, which guided the virtual screening for new potential inhibitors. nih.gov The SAR data gathered from positional substitutions and peripheral modifications are essential for building and refining these pharmacophore models, which in turn can guide the design of more potent and selective analogs.
Molecular Targets and Biological Mechanisms of Action of 1h Pyrrolo 2,3 D Pyrimidin 2 7h One Derivatives
Enzyme Inhibition Profiles and Target Selectivity
The 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one scaffold, a deaza-isostere of adenine, serves as a versatile backbone for the design of potent and selective enzyme inhibitors. Its structural similarity to the ATP purine (B94841) ring allows it to effectively compete for the ATP-binding sites of numerous kinases. Modifications to this core structure have yielded derivatives with significant inhibitory activity against a range of important cellular enzymes.
Kinase Inhibitory Activities
Derivatives of this compound have demonstrated notable inhibitory activity against several families of protein kinases, which are crucial regulators of cellular signaling pathways.
This class of compounds has shown significant potential as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in controlling cell growth, differentiation, and survival.
Epidermal Growth Factor Receptor (EGFR): A number of pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors. For instance, compound 12i demonstrated high selectivity and efficacy against EGFR activating mutations, with an IC50 value of 0.21 nM against the T790M mutant, showing a 104-fold greater potency compared to wild-type EGFR (IC50 of 22 nM). tandfonline.com Another series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' also showed promising results, with compound 5k exhibiting an IC50 of 79 nM against EGFR. researchgate.netacs.orgmdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The same halogenated series also displayed significant VEGFR2 inhibitory activity. Compound 5k was found to be a potent inhibitor of VEGFR2 with an IC50 value of 136 nM, which is approximately twice as potent as the established inhibitor sunitinib (B231) (IC50 = 261 nM). researchgate.netacs.orgmdpi.com
Human Epidermal Growth Factor Receptor 2 (Her2): Compound 5k also emerged as a highly effective Her2 inhibitor, with an IC50 value of 40 nM. This potency is nearly identical to that of the known inhibitor staurosporine (B1682477) (IC50 = 38 nM). researchgate.netacs.orgmdpi.com
Rearranged during Transfection (RET) Kinase: The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors targeting RET kinase, which is implicated in certain types of cancer. A lead compound, 59 , was identified that exhibits low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. researchgate.netnih.gov This compound acts as a type 2 inhibitor of RET. researchgate.netnih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): Several studies have focused on developing highly selective pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors. One prototypic inhibitor, compound 1 , showed a potent enzymatic CSF1R IC50 of 1 nM. mdpi.commdpi.com Further optimization led to derivatives with IC50 values below 5 nM and improved selectivity over EGFR. mdpi.commdpi.com Another series identified compound 12b as a potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable metabolic properties. nih.gov
Table 1: Inhibitory Activities of this compound Derivatives against Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 12i | EGFR (T790M) | 0.21 | tandfonline.com |
| 12i | EGFR (WT) | 22 | tandfonline.com |
| 5k | EGFR | 79 | researchgate.netacs.orgmdpi.com |
| 5k | VEGFR2 | 136 | researchgate.netacs.orgmdpi.com |
| 5k | Her2 | 40 | researchgate.netacs.orgmdpi.com |
| 1 | CSF1R | 1 | mdpi.commdpi.com |
| 59 | RET (WT) | Low nanomolar | researchgate.netnih.gov |
| 59 | RET (V804M) | Low nanomolar | researchgate.netnih.gov |
These derivatives have also been effective against non-receptor tyrosine kinases, which are key components of intracellular signaling cascades.
Bruton's Tyrosine Kinase (BTK): The pyrrolo[2,3-d]pyrimidine scaffold is an actively pursued target for BTK inhibitors. researchgate.net A series of reversible BTK inhibitors based on this structure was designed, leading to compound 4x , which displayed potent activity with an IC50 of 4.8 nM in enzymatic assays and 17 nM in cellular inhibition assays. nih.gov
Janus Kinases (JAKs): This scaffold is central to several approved JAK inhibitors. Research has yielded novel derivatives with high selectivity. Compound 12a was identified as a potent JAK1-selective inhibitor with an IC50 value of 12.6 nM and a 10.7-fold selectivity over JAK2. nih.gov Another optimized compound, 11e , showed over 90% inhibition against both JAK1 and JAK2. lookchem.com Furthermore, dual JAK/HDAC inhibitors have been developed, with compounds 15d and 15h potently inhibiting JAK1, JAK2, and JAK3. lookchem.com
Protein Kinase B (Akt): A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors. Compounds 5q and 5t significantly improved Akt1 inhibitory potency, with IC50 values of 18.0 nM and 21.3 nM, respectively. These compounds represent promising leads for further development.
Table 2: Inhibitory Activities of this compound Derivatives against Non-Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 4x | BTK (enzymatic) | 4.8 | nih.gov |
| 4x | BTK (cellular) | 17 | nih.gov |
| 12a | JAK1 | 12.6 | nih.gov |
| 11e | JAK1/JAK2 | >90% inhibition | lookchem.com |
| 5q | Akt1 | 18.0 | |
| 5t | Akt1 | 21.3 |
The inhibitory activity of these compounds extends to the serine/threonine kinase family, which governs a wide array of cellular functions, including cell cycle progression.
Cyclin-Dependent Kinase 2 (CDK2): The halogenated derivative 5k demonstrated significant inhibitory activity against CDK2, with an IC50 value of 204 nM. researchgate.netacs.orgmdpi.com
Monopolar Spindle Kinase 1 (Mps1): A novel class of Mps1 inhibitors featuring the 7H-pyrrolo[2,3-d]pyrimidine structure was developed through a scaffold hopping strategy. This effort led to the identification of compound 12 , a potent Mps1 inhibitor with an IC50 of 29 nM.
Glycogen Synthase Kinase-3 beta (GSK-3 beta): Currently, there is limited specific research available in the public domain detailing the inhibitory profiles of this compound derivatives against GSK-3 beta.
Aurora Kinase: A class of 2-amino-pyrrolo[2,3-d]pyrimidine derivatives has been identified as potent inhibitors of Aurora-A kinase. nih.gov One compound from this series, compound 30 , showed an IC50 of 8 nM against Aurora-A and demonstrated the ability to inhibit tumor cell proliferation. nih.gov
Table 3: Inhibitory Activities of this compound Derivatives against Serine/Threonine Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 5k | CDK2 | 204 | researchgate.netacs.orgmdpi.com |
| 12 | Mps1 | 29 | |
| 30 | Aurora-A | 8 | nih.gov |
Histone Deacetylase (HDAC) Inhibition
In an innovative approach, the pyrrolo[2,3-d]pyrimidine scaffold has been integrated into hybrid molecules designed to inhibit multiple target families simultaneously. A series of dual JAK/HDAC inhibitors were developed to overcome resistance to HDAC inhibitors in solid tumors. lookchem.com Compounds 15d and 15h from this series were found to be potent inhibitors of both JAKs and Class I and IIb HDACs. lookchem.com Specifically, they demonstrated strong inhibitory activity against HDAC1 and HDAC6. lookchem.com
Table 4: Inhibitory Activities of this compound Derivatives against Histone Deacetylases
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 15d | HDAC1 | Potent Inhibition | lookchem.com |
| 15d | HDAC6 | Potent Inhibition | lookchem.com |
| 15h | HDAC1 | Potent Inhibition | lookchem.com |
| 15h | HDAC6 | Potent Inhibition | lookchem.com |
Phosphodiesterase (PDE4) Inhibition
While the broader pyrimidine (B1678525) core has been explored for PDE4 inhibition, specific research on derivatives of the this compound scaffold for this target is less prevalent in the reviewed literature. Studies have reported on related structures, such as pyrrolo[2,3-d]pyridazinones, which are distinct from the pyrimidinone core. For example, compound 9e , a pyrrolo[2,3-d]pyridazinone, showed subtype selectivity, inhibiting PDE4B with an IC50 of 0.32 µM and PDE4D with an IC50 of 2.5 µM. researchgate.net However, direct data for derivatives of this compound as PDE4 inhibitors is not extensively documented.
Cellular and Subcellular Modulations
Induction of Cell Cycle Arrest Mechanisms
A key strategy in suppressing cancer cell proliferation is the induction of cell cycle arrest, which prevents cancer cells from proceeding through the phases of division and replication. nih.gov Derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been shown to effectively halt the cell cycle at specific checkpoints.
For instance, mechanistic studies on compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', revealed its ability to induce cell cycle arrest in HepG2 liver cancer cells. nih.gov Treatment with this compound impedes cells in the G0–G1 phase, effectively preventing them from entering the S phase, where DNA replication occurs. nih.gov Similarly, another 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD ) was found to significantly increase the proportion of U251 glioma cells in the G0/G1 phase, while decreasing the percentage of cells in the G2/M and S phases. ajol.info In contrast, the compound RDS 60 , a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, was observed to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com
| Compound | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Compound 5k | HepG2 (Liver Cancer) | Arrest at G0/G1 phase | nih.gov |
| 7-HPPD | U251 (Glioma) | Increase in G0/G1 phase, decrease in S and G2/M phases | ajol.info |
| RDS 60 | FaDu, CAL27 (HNSCC) | Arrest at G2/M phase | mdpi.com |
Elucidation of Apoptosis Induction Pathways (e.g., Caspase-3, Bax, Bcl-2 Modulation)
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been shown to trigger this process through the modulation of key regulatory proteins.
The study of compound 5k in HepG2 cells demonstrated a significant impact on apoptotic protein levels. nih.gov Treatment with this compound led to a 6.9-fold increase in Caspase-3, a key executioner enzyme in apoptosis, and a 2.6-fold increase in the pro-apoptotic protein Bax. nih.gov Concurrently, the level of the anti-apoptotic protein Bcl-2 was reduced by two-fold compared to the control group. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes cell death. Further investigations confirmed that 7-HPPD also induces apoptosis in U251 and U87 glioma cells, evidenced by chromatin condensation and the formation of apoptotic bodies. ajol.info The activation of caspases is a central event in the initial stages of apoptosis that ultimately leads to the death of cancer cells. ajol.info
| Compound | Cell Line | Caspase-3 Modulation | Bax Modulation | Bcl-2 Modulation | Reference |
|---|---|---|---|---|---|
| Compound 5k | HepG2 (Liver Cancer) | 6.9-fold increase | 2.6-fold increase | 2-fold decrease | nih.gov |
Inhibition of Tumor Cell Migration
The epithelial-mesenchymal transition (EMT) is a fundamental process by which malignant cells gain migratory and invasive properties. The compound RDS 60 has shown the ability to reverse EMT and inhibit the migration of HNSCC cell lines. mdpi.com In FaDu and CAL27 cells, treatment with RDS 60 led to an increase in E-cadherin, a protein that helps cells stick together, while the expression of N-cadherin, which is associated with cell motility, almost disappeared. mdpi.com This modulation effectively hinders the cells' ability to migrate and infiltrate the extracellular matrix. mdpi.com
Antiviral Mechanisms of Action
Activity against Flaviviruses (e.g., Zika Virus, Dengue Virus)
Flaviviruses, such as Zika virus (ZIKV) and Dengue virus (DENV), represent a significant global health concern with limited approved antiviral treatments. nih.govd-nb.info Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a promising new class of antiviral agents against these pathogens. nih.gov
Several derivatives, including compounds 1 , 8 , and 11 , have demonstrated potent activity against both ZIKV and DENV. nih.gov Preliminary screenings showed that these compounds offered greater than 90% protection against DENV. nih.gov While the precise molecular target of these compounds is still under investigation, they represent a new chemotype for the design of small molecules against flaviviruses. nih.govnih.gov The 7H-pyrrolo[2,3-d]pyrimidine core can also be replaced by analogous structures like 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, suggesting flexibility in scaffold design for future antiviral development. nih.gov
| Compound Class | Target Viruses | Key Findings | Reference |
|---|---|---|---|
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines (e.g., compounds 1, 8, 11) | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as a new chemotype of promising antiviral agents against flaviviruses. | nih.gov |
Inhibition of Viral Proteases (e.g., SARS-CoV-2 MPro, PLPro)
The viral proteases of SARS-CoV-2, the main protease (Mpro) and the papain-like protease (PLpro), are essential for viral replication and are considered key targets for antiviral therapy. nih.govmdpi.com Pyrrolo[2,3-d]pyrimidine derivatives have emerged as potential inhibitors of these crucial enzymes.
A series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were designed and evaluated for their activity against SARS-CoV-2 Mpro. nih.gov Among them, compounds 25 and 29 showed potent inhibitory activity with IC50 values of 5.42 µM and 3.22 µM, respectively, which were more potent than reference drugs like Lopinavir. nih.gov Molecular dynamic simulations supported these findings, predicting the stable binding of compound 29 within the Mpro active site. nih.gov
In addition to the main proteases, other viral enzymes are also targets. All coronaviruses encode a macrodomain (Mac1) that is crucial for promoting virus replication. researchgate.netnih.gov A pyrrolo-pyrimidine compound, 4a (MCD-628) , was identified as an inhibitor of Mac1 activity at low micromolar levels. researchgate.netnih.gov Further development led to hydrophobic derivatives, such as 5c and 6e , which not only inhibited Mac1 in vitro but also inhibited SARS-CoV-2 replication. researchgate.net
| Compound | Target Protease | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 25 | SARS-CoV-2 Mpro | 5.42 µM | nih.gov |
| Compound 29 | SARS-CoV-2 Mpro | 3.22 µM | nih.gov |
| Compound 4a (MCD-628) | SARS-CoV-2 Mac1 | Inhibited at low micromolar levels | researchgate.netnih.gov |
Antimicrobial Action Mechanisms of this compound Derivatives
The structural motif of this compound has served as a versatile scaffold for the development of various antimicrobial agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of activity, encompassing antibacterial, antifungal, and antimycobacterial properties. The mechanisms underlying these activities are diverse and often hinge on the specific substitutions made to the core structure.
Antibacterial Properties
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated for their potential as antibacterial agents, with some exhibiting notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov By acting as conformationally restricted analogues of trimethoprim, these derivatives can effectively block bacterial growth. nih.gov
In a study evaluating a series of novel pyrrolo[2,3-d]pyrimidine derivatives, several compounds demonstrated significant antibacterial efficacy, particularly against the Gram-positive bacterium Staphylococcus aureus. researchgate.net For instance, compounds 3b , 3c , and 7e exhibited a minimum inhibitory concentration (MIC) of 0.31 mg/mL against S. aureus, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.netnih.gov The specific substitutions on the pyrrolo[2,3-d]pyrimidine core in these compounds are crucial for their enhanced antibacterial activity. researchgate.net
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference Drug (Ampicillin) MIC (mg/mL) |
|---|---|---|---|
| 3b | Staphylococcus aureus | 0.31 | 0.62 |
| 3c | Staphylococcus aureus | 0.31 | 0.62 |
| 7e | Staphylococcus aureus | 0.31 | 0.62 |
Antifungal Efficacy
The antifungal potential of this compound derivatives has also been a subject of significant research. Several synthesized compounds have displayed potent activity against fungal pathogens, most notably Candida albicans. nih.govresearchgate.net The mechanism of action is believed to be linked to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
A particular study highlighted that pyrrolo[2,3-d]pyrimidines 3a-d , 7a , 7e , and 11d exhibited excellent activity against C. albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. researchgate.netnih.gov This level of activity is significantly better than that of the standard antifungal drug fluconazole, which has an MIC of 1.5 mg/mL. researchgate.netnih.gov These findings underscore the potential of the pyrrolo[2,3-d]pyrimidine scaffold in the development of new and effective antifungal agents. researchgate.net
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference Drug (Fluconazole) MIC (mg/mL) |
|---|---|---|---|
| 3a | Candida albicans | 0.31 - 0.62 | 1.5 |
| 3b | Candida albicans | 0.31 - 0.62 | 1.5 |
| 3c | Candida albicans | 0.31 - 0.62 | 1.5 |
| 3d | Candida albicans | 0.31 - 0.62 | 1.5 |
| 7a | Candida albicans | 0.31 - 0.62 | 1.5 |
| 7e | Candida albicans | 0.31 - 0.62 | 1.5 |
| 11d | Candida albicans | 0.31 - 0.62 | 1.5 |
Antimycobacterial Activity
A significant area of investigation for this compound derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The development of new anti-tuberculosis drugs is a global health priority, and this class of compounds has shown considerable promise. nih.gov
One of the proposed mechanisms of action for certain pyrrole (B145914) derivatives is the inhibition of the M. tuberculosis enoyl-reductase (InhA) enzyme. ejpmr.com In silico molecular docking studies have shown that these compounds can have high binding affinities for InhA, suggesting their potential as inhibitors. ejpmr.com
In a study focused on 4-aminopyrrolo[2,3-d]pyrimidine derivatives, sixteen compounds showed in vitro activity against a reporter strain of Mycobacterium tuberculosis, with MIC90 values ranging from 0.488 to 62.5 µM. nih.gov The most potent compound identified was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , with an MIC90 value of 0.488 µM, and it was found to be non-cytotoxic to Vero cells. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring and the presence of methylene (B1212753) spacers at the C-4 position of the 7-deazapurine ring influence the antimycobacterial activity. nih.gov
Another screening of pyrrolopyrimidinone derivatives against M. tuberculosis revealed compounds with MIC values ranging from <0.25 to >64 μg/mL. scribd.com Preliminary SAR studies from this research suggested that substitutions on at least one aryl ring, particularly with electron-donating groups like OCH3 and pyrrolidine, were important for potency. scribd.com Mechanism of action studies on selected compounds from this group indicated inhibition of DNA, RNA, protein, and lipid biosynthesis. scribd.com
| Compound Series/Derivative | Test Organism | Activity (MIC) | Potential Mechanism of Action |
|---|---|---|---|
| 4-aminopyrrolo[2,3-d]pyrimidine derivatives | Mycobacterium tuberculosis (GFP reporter strain) | MIC90: 0.488–62.5 µM | Not specified |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Mycobacterium tuberculosis (GFP reporter strain) | MIC90: 0.488 µM | Not specified |
| Pyrrolopyrimidinone derivatives | Mycobacterium tuberculosis | <0.25 to >64 μg/mL | Inhibition of DNA, RNA, protein, and lipid biosynthesis |
| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives | Mycobacterium tuberculosis (H37Rv) | 31.25 - 62.5 μg/mL | Inhibition of enoyl-reductase (InhA) |
Preclinical Pharmacological Evaluation of 1h Pyrrolo 2,3 D Pyrimidin 2 7h One Compounds
In Vitro Efficacy and Potency Assessments
The initial stages of drug discovery for 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one derivatives heavily rely on in vitro assays. These laboratory-based tests are crucial for determining the biological activity of newly synthesized compounds and for identifying promising candidates for further development.
Enzymatic Assays for Inhibitor Potency (IC50 determinations)
Enzymatic assays are fundamental in assessing the potency of this compound compounds as inhibitors of specific enzymes. These assays measure the concentration of a compound required to inhibit the activity of a target enzyme by 50% (IC50). A lower IC50 value signifies greater potency.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively evaluated as kinase inhibitors. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and tested for their inhibitory activity against several kinases. nih.govresearchgate.net Notably, compound 5k from this series demonstrated significant potency against multiple kinases, with IC50 values of 40 nM for EGFR, 64 nM for Her2, 204 nM for VEGFR2, and 112 nM for CDK2. researchgate.net These values are comparable to the established multi-targeted kinase inhibitor, sunitinib (B231). nih.govresearchgate.net
In another study, novel endoperoxide-pyridine/pyrrolo[2,3-d]pyrimidine derivatives were designed as potential CDK4/6 inhibitors. rsc.org Compound E2 from this series exhibited an IC50 of 6.1 nM against CDK6/Cyclin D3, demonstrating more than twofold greater potency than the approved drug Palbociclib (IC50 = 12.9 nM). rsc.org
Furthermore, research into Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors has yielded potent pyrrolo[2,3-d]pyrimidine derivatives. One such inhibitor, compound 1 , displayed an enzymatic CSF1R IC50 of 1 nM. nih.gov Subsequent modifications led to compounds like the m-methyl derivative 23 , which also showed high potency. acs.org The development of these highly selective inhibitors targeting the autoinhibited form of CSF1R highlights the versatility of the pyrrolo[2,3-d]pyrimidine core. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) is another target for which pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed. Compound 24 in a reported series showed strong HPK1 inhibition with an IC50 of 10.1 nM. nih.gov
The table below summarizes the enzymatic inhibitory activities of selected 1H-pyrrolo[2,3-d]pyrimidine derivatives.
| Compound | Target Enzyme | IC50 (nM) |
| 5k | EGFR | 40 |
| Her2 | 64 | |
| VEGFR2 | 204 | |
| CDK2 | 112 | |
| E2 | CDK6/Cyclin D3 | 6.1 |
| 1 | CSF1R | 1 |
| 24 | HPK1 | 10.1 |
Cell-Based Functional Assays
Following the initial enzymatic screening, promising compounds are further evaluated in cell-based assays. These assays provide a more comprehensive understanding of a compound's biological effects within a cellular context, including its ability to inhibit cell growth, kill cancer cells, or interfere with viral replication and microbial growth.
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Antiproliferative and cytotoxicity assays are used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
The halogenated pyrrolo[2,3-d]pyrimidine derivatives mentioned earlier (5e, 5h, 5k, and 5l ) exhibited promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov Specifically, compound 5k demonstrated IC50 values of 43.15 µM against HepG2 (liver cancer), 51.28 µM against HCT-116 (colon cancer), 68.17 µM against MCF-7 (breast cancer), and 59.32 µM against A549 (lung cancer). researchgate.net
In a separate study, tricyclic pyrrolo[2,3-d]pyrimidines were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines. mdpi.com Pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C-4 position of the phenyl ring and an azepine side-ring showed superior antitumor activity on the HT-29 cell line, with IC50 values of 4.55 µM and 4.01 µM, respectively. mdpi.com
Furthermore, 1H-pyrrolo[3,2-c]pyridine derivatives, a related class of compounds, have also shown potent antiproliferative activities. nih.govsemanticscholar.org For instance, bisamide derivatives 9a-c and 9f displayed 2-digit nanomolar IC50 values against various melanoma cell lines. nih.gov Compound 10t from another series exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM. semanticscholar.org
The antiproliferative activity of selected 1H-pyrrolo[2,3-d]pyrimidine and related compounds is presented in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5k | HepG2 | 43.15 |
| HCT-116 | 51.28 | |
| MCF-7 | 68.17 | |
| A549 | 59.32 | |
| Bromine-substituted pyrrolo[2,3-d]pyrimidine-imine | HT-29 | 4.55 |
| Azepine side-ring containing pyrrolo[2,3-d]pyrimidine-imine | HT-29 | 4.01 |
| 10t | HeLa | 0.12 |
| SGC-7901 | 0.15 | |
| MCF-7 | 0.21 |
The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its antiviral potential. ontosight.ainih.gov Antiviral replication assays are crucial for determining a compound's ability to inhibit the replication of viruses in host cells.
A series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs were identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.gov These compounds represent a new chemotype for the design of small molecules against this important group of human pathogens. nih.gov
In the context of the COVID-19 pandemic, pyrrolo-pyrimidine-based compounds were identified as inhibitors of the SARS-CoV-2 Mac1 protein. nih.gov Compounds 5c and 6e were shown to inhibit SARS-CoV-2 replication, with an estimated EC50 (half-maximal effective concentration) of no greater than 12.5 µM. nih.gov Another compound, MEDS433, was found to inhibit SARS-CoV-2 replication in a dose-dependent manner, with an EC50 of 0.063 µM. news-medical.net This compound targets the human enzyme dihydroorotate (B8406146) dehydrogenase (hDHODH), which is essential for pyrimidine (B1678525) biosynthesis and, consequently, viral replication. news-medical.net
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their antibacterial and antifungal properties. nih.gov Antimicrobial sensitivity testing, particularly the determination of the Minimum Inhibitory Concentration (MIC), is a key method for evaluating the potency of these compounds. mdpi.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A study on halogenated pyrrolopyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. nih.gov The most active bromo and iodo derivatives had an MIC of 8 mg/L. Interestingly, when combined with the antimicrobial peptide betatide, the MIC value of these compounds was reduced four-fold to 1–2 mg/L, indicating a synergistic effect. nih.gov
Another study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella bacteria, with some of the synthesized compounds exhibiting antibacterial activity. researchgate.net
Chronic inflammation is a hallmark of many diseases, making the development of novel anti-inflammatory and immunomodulatory agents a priority. The 1H-pyrrolo[2,3-d]pyrimidine scaffold has served as a template for the design of compounds with such properties. researchgate.netnih.govnih.gov
A series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory effects as potential Janus kinase (JAK) inhibitors. nih.gov Compound 11e from this series displayed compelling anti-inflammatory efficacy by inhibiting nitric oxide (NO) generation in LPS-induced RAW264.7 macrophages. nih.gov This compound also showed low cytotoxicity, with an IC50 value of 88.2 µM against normal RAW264.7 cells. nih.gov
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as novel immunomodulators targeting JAK3. nih.govresearchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor and was shown to have an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.govresearchgate.net
Biochemical Marker Analysis (e.g., Protein Phosphorylation Status, Gene Expression Levels)
The mechanism of action of 1H-pyrrolo[2,3-d]pyrimidine derivatives is often elucidated by examining their impact on specific biochemical markers within cellular pathways. These analyses provide critical insights into how these compounds achieve their therapeutic effects at a molecular level.
Research has identified several derivatives that modulate key signaling proteins. For instance, compound 18h was found to be a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. nih.gov In cellular assays using RAW264.7, THP-1, and M-NFS-60 cells, 18h effectively inhibited the phosphorylation of CSF1R and its downstream signaling components. nih.gov This inhibition also led to a dose-dependent alteration of macrophage polarization in RAW264.7 macrophages. nih.gov
In the context of inflammation, derivatives have been developed as potent Janus kinase (JAK) inhibitors. Compound 11e demonstrated significant inhibitory action against JAK1 and JAK2. nih.gov Western blot analysis revealed that 11e could relieve inflammatory damage in LPS-induced RAW264.7 macrophages by significantly down-regulating the high expression levels of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β. nih.gov
Further studies have shown that these compounds can target other kinases in the immune signaling cascade. Compound 31 was identified as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. nih.gov It effectively inhibited the phosphorylation of SLP76, a direct substrate of HPK1, and enhanced the secretion of Interleukin-2 (IL-2) in Jurkat T-cells. nih.gov
In oncology, the halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative, 5k , was shown to induce apoptosis in HepG2 cancer cells. This was accompanied by a notable increase in the expression of pro-apoptotic proteins Caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
| Compound | Biochemical Marker(s) Affected | Cell Line(s) | Observed Effect |
|---|---|---|---|
| 18h | CSF1R Phosphorylation | RAW264.7, THP-1, M-NFS-60 | Inhibition of phosphorylation and downstream signaling. nih.gov |
| 11e | JAK1, JAK2, IL-1β Expression | RAW264.7 | Down-regulation of LPS-induced high expression. nih.gov |
| 31 | SLP76 Phosphorylation, IL-2 Secretion | Jurkat | Inhibition of phosphorylation, enhancement of IL-2 secretion. nih.gov |
| 5k | Caspase-3, Bax, Bcl-2 Expression | HepG2 | Increased Caspase-3 and Bax, decreased Bcl-2. nih.gov |
In Vivo Efficacy Studies in Established Preclinical Disease Models
Following promising in vitro results, the therapeutic potential of this compound compounds is further assessed in various animal models of human diseases.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating novel anti-cancer agents in vivo. pharmacologydiscoveryservices.com The pyrrolo[2,3-d]pyrimidine derivative 18h , which demonstrated potent CSF1R inhibition in vitro, was evaluated in a mouse xenograft model. The study reported that 18h successfully suppressed tumor growth in mice inoculated with M-NFS-60 cells, highlighting its potential as a cancer therapeutic. nih.gov
| Compound | Xenograft Model | Key Finding |
|---|---|---|
| 18h | M-NFS-60 cells in mice | Suppression of tumor growth. nih.gov |
The anti-inflammatory properties of this class of compounds have been confirmed in several in vivo models. A study on a series of novel pyrrolo[2,3-d]pyrimidine derivatives, including 2b , 7b , 7d , and 9b , found that they exhibited significant anti-inflammatory activities comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net
Another derivative, 24 (AS1810722), was identified as a potent STAT6 inhibitor. documentsdelivered.com In preclinical studies, this compound was tested in an antigen-induced mouse asthmatic model. Oral administration of 24 was shown to inhibit eosinophil infiltration, a key pathological feature of asthma, demonstrating its in vivo anti-inflammatory efficacy. documentsdelivered.com
| Compound(s) | Animal Model | Observed Effect |
|---|---|---|
| 2b, 7b, 7d, 9b | General Inflammation Model | Significant anti-inflammatory activity, comparable to ibuprofen. researchgate.net |
| 24 (AS1810722) | Antigen-Induced Mouse Asthma Model | Inhibition of eosinophil infiltration. documentsdelivered.com |
Research into the antiviral applications of the 1H-pyrrolo[2,3-d]pyrimidine scaffold has identified promising candidates. Specifically, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, such as compounds 1 , 8 , and 11 , have been recognized as potent antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). nih.govmdpi.com While these compounds have shown significant activity in in vitro assays, detailed results from in vivo evaluations in murine models are not extensively reported in the available literature. The promising in vitro data suggests that these derivatives are strong candidates for future antiviral efficacy studies in animal models. nih.govmdpi.com
Correlation between In Vitro and In Vivo Preclinical Observations
A strong correlation between in vitro mechanistic studies and in vivo efficacy is crucial for the successful development of new therapeutic agents. For compounds based on the this compound scaffold, such correlations are evident across different therapeutic areas.
In oncology, the in vitro inhibition of CSF1R phosphorylation by compound 18h provides a clear molecular mechanism for its observed in vivo efficacy in suppressing tumor growth in a xenograft model. nih.gov This link between target engagement at the cellular level and the anti-tumor response in a living organism is a key validation of the therapeutic strategy.
Similarly, in the field of inflammation, the in vitro ability of compound 11e to inhibit JAK1/JAK2 and down-regulate pro-inflammatory cytokines like IL-1β aligns with the in vivo anti-inflammatory effects observed with other derivatives. nih.gov For example, the inhibition of eosinophil infiltration in a mouse asthma model by the STAT6 inhibitor 24 is a direct physiological consequence of modulating the IL-4/STAT6 signaling pathway, which was first established through in vitro studies. documentsdelivered.com
For antiviral agents, while the in vitro data for compounds 1 , 8 , and 11 against ZIKV and DENV is compelling, the correlation with in vivo efficacy remains to be fully established through comprehensive murine model studies. nih.govmdpi.com The successful translation from in vitro activity to in vivo effectiveness observed in cancer and inflammation models provides a strong rationale for advancing these antiviral candidates to the next stage of preclinical testing.
Computational Chemistry and Molecular Modeling in 1h Pyrrolo 2,3 D Pyrimidin 2 7h One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one research, it is frequently used to understand how derivatives of this scaffold fit into the active sites of protein targets, such as kinases.
Analysis of Binding Modes and Key Interacting Residues (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Molecular docking studies have been instrumental in elucidating the binding modes of various pyrrolo[2,3-d]pyrimidine derivatives with their target proteins. For instance, research on novel pyrrolo[2,3-d]pyrimidine hybrids as multi-kinase inhibitors revealed specific interactions within the kinase active site. nih.gov Similarly, studies on 1H-pyrrolo[3,2-d]pyrimidine derivatives as potent EGFR/CDK2 inhibitors have used molecular docking to understand their antiproliferative activity. nih.gov
| Compound Type | Target Kinase | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | Multiple Protein Kinases | Not specified | General binding interactions | nih.gov |
| 1H-pyrrolo[3,2-d]pyrimidine derivatives | EGFR/CDK2 | Not specified | Binding to active sites | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin (Colchicine site) | Thrα179, Asnβ349 | Hydrogen bonds | tandfonline.com |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | FAK | Not specified | Binding modes for structural guidance | nih.gov |
Prediction of Target Binding Affinity and Specificity
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a docking score or estimated binding energy. These predictions, while not always perfectly correlated with experimental values, are invaluable for ranking and prioritizing compounds for synthesis and biological testing. For 1H-pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been used to predict their potential as inhibitors of various kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.gov
Furthermore, by comparing the docking scores and binding modes of a compound against a panel of different kinases, researchers can predict its specificity. This is crucial for developing selective inhibitors, which can minimize off-target effects. For instance, molecular modeling has been used to understand the selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives for PDE4B over other phosphodiesterase isoforms. nih.gov
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is another powerful computational technique that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target.
Generation of Ligand-Based Pharmacophore Models
Ligand-based pharmacophore models are developed by aligning a set of known active molecules and extracting their common chemical features. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. For scaffolds like 1H-pyrrolo[2,3-d]pyrimidine, a set of potent derivatives can be used to generate a pharmacophore model that encapsulates the key features responsible for their activity. This model can then be used as a 3D query to screen large compound libraries for new molecules with different chemical scaffolds but the same essential features, a process known as virtual screening.
Utilization of Structure-Based Pharmacophores
When the crystal structure of the target protein in complex with a ligand is available, a structure-based pharmacophore model can be generated. This model is derived from the key interactions observed between the ligand and the protein's active site. For the this compound scaffold, a structure-based pharmacophore could be developed from a co-crystal structure of a derivative bound to a kinase. This approach has the advantage of being based on experimentally determined interactions, potentially leading to more accurate models for virtual screening and de novo design of novel inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.
For pyrrolo[2,3-d]pyrimidine derivatives, QSAR studies have been successfully applied to develop predictive models for their activity as CDK4 inhibitors. researchgate.net In a typical QSAR study, a series of this compound analogs with known biological activities would be used as a training set. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule. Statistical methods, like multiple linear regression, are then employed to build a model that correlates these descriptors with the observed activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For example, a 2D QSAR model for pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors yielded a high correlation coefficient (R² = 0.9247), indicating a strong predictive ability. researchgate.net
| Derivative Series | Target | QSAR Model Type | Correlation Coefficient (R²) | Cross-validation Coefficient (Q²) | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | CDK4 | 2D QSAR | 0.9247 | 0.924 | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivatives | CDK4 | 3D QSAR | 0.9297 | 0.876 | researchgate.net |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the realm of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic profile and potential success as a therapeutic agent. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these properties for novel chemical entities, including those based on the this compound scaffold, also known as 7-deazaxanthine. These predictive models utilize the chemical structure of a molecule to estimate its behavior within the human body.
For derivatives of the parent compound, this compound, various computational tools and methodologies have been employed to predict their ADME profiles. These studies are often part of a broader investigation into their potential as therapeutic agents, such as kinase inhibitors. While specific, comprehensive in silico ADME data for the unsubstituted this compound is not extensively detailed in publicly available literature, the analysis of its derivatives provides valuable insights into the general characteristics of this chemical class.
These predictive studies typically assess a range of physicochemical and pharmacokinetic parameters. Key properties evaluated include:
Lipophilicity (logP): This parameter influences a compound's solubility, permeability, and binding to plasma proteins.
Aqueous Solubility (logS): Adequate solubility is essential for absorption and distribution.
Human Intestinal Absorption (HIA): This predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: This is a critical parameter for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with key metabolic enzymes like CYP2D6 and CYP3A4 is vital to assess potential drug-drug interactions.
Drug-likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans.
Studies on various substituted pyrrolo[2,3-d]pyrimidine derivatives have indicated that this scaffold can be modified to achieve favorable ADME profiles. For instance, the strategic addition of certain functional groups can enhance solubility and permeability while minimizing undesirable interactions with metabolic enzymes. Favorable pharmacokinetic and safety profiles have been indicated for some derivatives through in silico ADME data. The exchange of carbo-aromatic with heteroaromatic rings is a strategy that has been noted as generally beneficial for the ADME properties of certain pyrrolo[2,3-d]pyrimidine derivatives.
The following interactive table provides a representative example of in silico predicted ADME properties for a hypothetical derivative of this compound, based on typical parameters assessed in computational studies of this class of compounds.
| ADME Parameter | Predicted Value | Desirable Range |
|---|---|---|
| Molecular Weight (g/mol) | <500 | |
| LogP (Lipophilicity) | -0.4 to +5.6 | |
| LogS (Aqueous Solubility) | >-6 | |
| Human Intestinal Absorption (%) | High (>80%) | |
| Blood-Brain Barrier Permeability | Varies with target | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Lipinski's Rule of Five Violations | 0 |
Advanced Computational Techniques (e.g., Molecular Dynamics Simulations, Conformational Analysis)
Beyond static ADME predictions, advanced computational techniques such as molecular dynamics (MD) simulations and conformational analysis provide a dynamic and more detailed understanding of the behavior of this compound and its derivatives at the molecular level. These methods are instrumental in elucidating interaction mechanisms with biological targets, predicting binding affinities, and understanding the structural flexibility of these compounds.
Molecular Dynamics (MD) Simulations
MD simulations are powerful computational tools that allow researchers to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a ligand, such as a derivative of this compound, when it interacts with a biological target, typically a protein.
In the context of 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been effectively used to investigate their binding modes and inhibitory mechanisms against specific protein targets, such as p21-activated kinase 4 (PAK4), which is implicated in various cancers. A notable study employed MD simulations to explore the interactions between four different 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors and PAK4. The simulations revealed that these inhibitors form strong interactions with key regions of the protein, including the hinge region and β-sheets. Furthermore, the study demonstrated how subtle differences in the substituents on the pyrrolo[2,3-d]pyrimidine core could lead to significant variations in binding affinity and inhibitory capacity. For example, the presence of different halogen atoms on a phenyl substituent was shown to alter the orientation of the ring and its interactions with the protein's hinge region, ultimately affecting the compound's inhibitory strength. These simulations provide insights that are not attainable through more qualitative methods like molecular docking alone.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a flexible molecule is intrinsically linked to its conformation. Understanding the preferred conformations of this compound and its derivatives is essential for predicting their ability to bind to a specific biological target.
Computational methods for conformational analysis involve systematically or stochastically exploring the potential energy surface of a molecule to identify low-energy, stable conformations. This can be achieved through various techniques, including systematic grid searches and random sampling methods like Monte Carlo simulations. The goal is to identify the global energy minimum and other low-energy conformers that are likely to be populated at physiological temperatures.
Future Directions and Outstanding Challenges in 1h Pyrrolo 2,3 D Pyrimidin 2 7h One Research
Identification of Novel Molecular Targets and Signaling Pathways
While historically known for inhibiting various kinases, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for its application against a growing list of novel molecular targets, thereby implicating new signaling pathways in its therapeutic potential.
Researchers are actively exploring beyond traditional kinase targets. For instance, novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of the Discoidin Domain Receptor 2 (DDR2), a collagen receptor tyrosine kinase implicated in cancer progression. mdpi.com Molecular docking studies suggest these compounds interact effectively with the DDR2 active site, paving the way for further development of DDR-targeting drugs. mdpi.com Another key area of exploration is the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a transmembrane receptor vital for the function of macrophages, making it a target for various cancers and autoimmune disorders. mdpi.comacs.orgnih.gov
The scope of potential targets also includes non-kinase enzymes and transcription factors. Derivatives have been designed to target mitochondrial and cytosolic one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT) 1 and 2. princeton.edu Additionally, specific 7H-pyrrolo[2,3-d]pyrimidine compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a critical transcription factor in the interleukin (IL)-4 signaling pathway, which is a key regulator of the Th2 immune response involved in allergic conditions. nih.govdocumentsdelivered.com Other targets that have been successfully engaged by derivatives of this scaffold include Focal Adhesion Kinase (FAK), Leucine-Rich Repeat Kinase 2 (LRRK2), and the challenging oncogenic protein KRAS G12C. nih.govacs.orgnih.gov The identification of these diverse targets highlights the scaffold's potential to modulate a wide array of cellular signaling pathways beyond canonical growth factor signaling.
Table 1: Novel Molecular Targets for Pyrrolo[2,3-d]pyrimidine Derivatives
| Target | Therapeutic Area | Relevant Compound Class |
|---|---|---|
| Discoidin Domain Receptor 2 (DDR2) | Cancer | Tricyclic Pyrrolo[2,3-d]pyrimidines |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Autoimmune Disorders | Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs |
| STAT6 Transcription Factor | Allergic Diseases, Asthma | 7H-pyrrolo[2,3-d]pyrimidine Derivatives |
| Serine Hydroxymethyltransferase (SHMT) 2 | Cancer | Pyrrolo[3,2-d]pyrimidine Inhibitors |
| KRAS G12C | Cancer | Pyrrolo[2,3-d]pyrimidine-based allosteric inhibitors |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | 4-amino-5-carbonitrile-7-methyl-pyrrolo[2,3-d]pyrimidines |
Design and Synthesis of Next-Generation Pyrrolo[2,3-d]pyrimidin-2(7H)-one Chemotypes
The evolution of synthetic organic chemistry provides powerful tools for creating next-generation pyrrolo[2,3-d]pyrimidin-2(7H)-one chemotypes with improved potency, selectivity, and drug-like properties. Current research focuses on innovative design strategies and efficient synthetic methodologies.
Design Strategies:
Molecular Hybridization and Scaffold Hopping: One prominent strategy involves merging structural fragments from known inhibitors with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com For example, fragments of the approved drug Pexidartinib have been combined with the pyrrolo[2,3-d]pyrimidine scaffold to generate novel CSF1R inhibitors. mdpi.comnih.gov This approach, often guided by initial molecular docking studies, aims to leverage favorable binding interactions from different molecular entities. mdpi.comnih.gov
Structure-Guided Design: The strategic incorporation of specific substituents, such as halogen atoms, is used to enhance potency and modulate pharmacological properties. nih.gov Halogenation can significantly influence the binding affinity of an inhibitor to its target kinase. nih.gov
Synthetic Methodologies:
Cross-Coupling Reactions: Modern synthetic chemistry relies heavily on powerful reactions like the Buchwald-Hartwig and Suzuki-Miyaura cross-couplings to construct complex molecules. These methods are employed to synthesize novel analogs in good yields, allowing for the systematic exploration of structure-activity relationships (SAR) by modifying various positions on the scaffold. mdpi.com
Multi-Component Reactions: Efficient one-pot, three-component reactions have been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx These methods offer advantages such as simplicity, high yields, and mild reaction conditions, making them attractive for building libraries of diverse compounds. scielo.org.mx
Cyclocondensation and Cycloisomerization: Cyclocondensation reactions are effective for producing substituted pyrrolo[2,3-d]pyrimidines from precursors like 2-amino-1H-pyrrole-3-carbonitriles. ajol.info Furthermore, acid-mediated cycloisomerization is a key step in building complex, fused polycyclic heteroaromatic systems containing the pyrrolo[2,3-d]pyrimidine core. mdpi.com
Table 2: Examples of Next-Generation Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Name | Design/Synthesis Strategy | Target |
|---|---|---|
| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) | Molecular Hybridization, Buchwald-Hartwig/Suzuki-Miyaura Coupling | CSF1R |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' (e.g., 5k) | Halogenation for enhanced potency | EGFR, Her2, VEGFR2, CDK2 |
| 5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (4a) | One-pot, three-component reaction | Not specified |
Strategies to Address Resistance Mechanisms to Pyrrolo[2,3-d]pyrimidin-2(7H)-one-based Agents
A significant challenge in targeted therapy, particularly with kinase inhibitors, is the development of drug resistance. Future research on pyrrolo[2,3-d]pyrimidine-based agents must proactively address this issue through innovative chemical and therapeutic strategies.
Designing Inhibitors with Novel Binding Modes: A primary mechanism of resistance involves mutations in the target kinase's active site, such as the gatekeeper residue, which can prevent inhibitor binding. nih.gov A powerful strategy to overcome this is to design next-generation inhibitors that adopt a distinct binding mode compared to the original drug. nih.gov By leveraging different inhibitor-residue contacts, these new compounds can often inhibit both the wild-type and the mutated, resistant forms of the kinase. nih.gov
Developing Covalent Inhibitors: An alternative approach involves designing inhibitors that form a covalent bond with a nucleophilic residue, such as a cysteine, in or near the drug-binding site. nih.gov This irreversible binding can provide sustained target inhibition and may be effective against resistance mutations that rely on weakening non-covalent interactions.
Combination Therapy: Combining a pyrrolo[2,3-d]pyrimidine-based agent with other drugs is a well-established clinical strategy to enhance efficacy and overcome resistance. nih.govnih.gov This can involve using drugs with non-overlapping resistance profiles or exploiting synthetic lethality, where the combination of two drugs is lethal to cancer cells but tolerable for normal cells. nih.gov For instance, combining PARP inhibitors with ATR or WEE1 inhibitors has shown promise in preclinical models. nih.gov
Targeting Downstream Effectors or Parallel Pathways: Resistance can also emerge through the activation of bypass signaling pathways. Strategies to counter this include combining the primary targeted agent with inhibitors of downstream effectors (e.g., MEK inhibitors in the MAPK pathway) or inhibitors of parallel survival pathways. mdpi.com
Dynamic and Adaptive Dosing: Integrating analyses of resistance mechanisms early in drug development can inform the design of more robust therapeutics and guide clinical strategies. nih.gov This includes anticipating potential resistance mutations and designing sequential therapies where a second drug is used specifically to treat tumors that have become resistant to the first. nih.gov
Advancements in Integrated Experimental and Computational Methodologies for Drug Discovery
The synergy between experimental and computational methods has become indispensable for accelerating the discovery and optimization of novel drugs. beilstein-journals.org For the 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one scaffold, integrating these methodologies is crucial for navigating the complex drug discovery pipeline.
Structure-Based Drug Design (SBDD): When the 3D structure of a target is known, SBDD techniques are paramount. beilstein-journals.org Molecular docking is routinely used to predict the binding mode and affinity of designed compounds, guiding which molecules to synthesize. mdpi.combeilstein-journals.orgnih.gov For example, docking studies have been used to understand the interactions of pyrrolo[2,3-d]pyrimidine derivatives with the active sites of DDR2 and various kinases. mdpi.comnih.gov
Advanced Crystallography Techniques: Obtaining high-resolution crystal structures of inhibitors bound to their targets provides invaluable atomic-level insight for structure-guided design. A novel approach involves using a kinase domain surrogate for crystallization. Researchers have successfully used a 10-point mutant of checkpoint kinase 1 (CHK1) as a structural surrogate for the LRRK2 kinase domain, enabling the determination of X-ray structures for novel pyrrolo[2,3-d]pyrimidine inhibitors and rationalizing their potency and selectivity. acs.org
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can explore the dynamic nature of protein-ligand interactions. nih.gov MD simulations and binding free energy calculations have been used to investigate the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4), providing a quantitative understanding of their binding modes. nih.gov
Ligand-Based Drug Design: In the absence of a target's 3D structure, ligand-based methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed. beilstein-journals.org These methods use information from a set of known active molecules to build models that can predict the activity of new, unsynthesized compounds.
In Silico ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. mdpi.com This allows chemists to prioritize compounds with more favorable pharmacokinetic profiles, reducing late-stage attrition.
By tightly integrating these computational predictions with experimental validation through chemical synthesis, enzymatic assays, cellular assays, and pharmacokinetic profiling, researchers can navigate the multi-parameter optimization challenge of drug discovery more efficiently and effectively. mdpi.comacs.orgacs.org
常见问题
Basic: What are the common synthetic routes for 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one and its derivatives?
Answer:
The synthesis typically involves multi-component reactions or cyclocondensation strategies. For example:
- Microwave-assisted synthesis : 5-Aminouracil derivatives react with aldehydes and ketones under controlled microwave heating to form 1H-pyrrolo[2,3-d]pyrimidine-2,4-diones in a one-pot reaction, achieving high yields (e.g., 70–90%) .
- Cyclocondensation : 2-Amino-pyrrole precursors react with active methylene compounds (e.g., malononitrile) in acetic acid with HCl catalysis to yield substituted pyrrolopyrimidines .
- Multi-step functionalization : Substituents are introduced via reactions with aryl halides, trifluoromethyl groups, or pyridyl moieties under reflux conditions (e.g., ethanol, 80°C for 12–24 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
